molecular formula C18H22N4O3 B14081780 8-(4-Methoxyphenyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 101126-73-2

8-(4-Methoxyphenyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14081780
CAS No.: 101126-73-2
M. Wt: 342.4 g/mol
InChI Key: JRWGEHUXXHRROS-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- is a complex organic compound with a molecular formula of C16H16N4O4S and a molecular weight of 360.39 . This compound is part of the purine family, which is known for its significant biological and pharmacological activities.

Preparation Methods

The synthesis of 1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- involves several steps. The synthetic route typically includes the reaction of purine derivatives with appropriate reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- lies in its specific substituents and the resulting properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

101126-73-2

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

8-(4-methoxyphenyl)-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C18H22N4O3/c1-4-10-21-16-14(17(23)22(11-5-2)18(21)24)19-15(20-16)12-6-8-13(25-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,19,20)

InChI Key

JRWGEHUXXHRROS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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